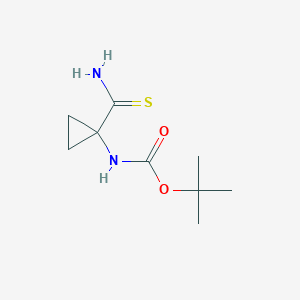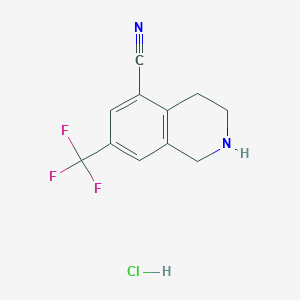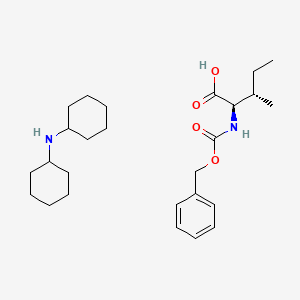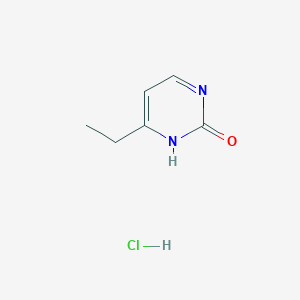
tert-Butyl (1-carbamothioylcyclopropyl)carbamate
概要
説明
Tert-Butyl (1-carbamothioylcyclopropyl)carbamate, or TBCC, is an organic compound used in various scientific research applications. It is a versatile compound with a range of biochemical and physiological effects. TBCC is synthesized using a specific method and can be used for a variety of lab experiments.
科学的研究の応用
Enantioselective Synthesis
- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Metalation and Alkylation Studies
- tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been explored for their potential in metalation and alkylation between silicon and nitrogen (Sieburth et al., 1996).
Synthesis of Spirocyclopropanated Analogues
- tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used to create spirocyclopropanated analogues of certain insecticides, demonstrating its utility in agricultural chemistry (Brackmann et al., 2005).
Role in Atmospheric CO2 Fixation
- A study on cyclizative atmospheric CO2 fixation by unsaturated amines using tert-butyl hypoiodite highlights its potential in environmental chemistry (Takeda et al., 2012).
Pharmaceutical Intermediates
- tert-Butyl (1-carbamothioylcyclopropyl)carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (Zhao et al., 2017).
Pd-catalyzed Amidation Studies
- Palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated, showcasing its relevance in synthetic organic chemistry (Qin et al., 2010).
Deprotection of tert-butyl Carbamates
- Aqueous phosphoric acid has been used effectively for the deprotection of tert-butyl carbamates, indicating its significance in synthetic methodologies (Li et al., 2006).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-8(2,3)13-7(12)11-9(4-5-9)6(10)14/h4-5H2,1-3H3,(H2,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXULZLWFLXCUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-carbamothioylcyclopropyl)carbamate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396994.png)


![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)
![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/structure/B1397011.png)